molecular formula C14H11ClN2O3 B2494279 N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide CAS No. 400075-23-2

N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide

Cat. No.: B2494279
CAS No.: 400075-23-2
M. Wt: 290.7
InChI Key: AQVSOQCEJLFIBA-UHFFFAOYSA-N
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Description

N'-(4-Chlorobenzoyl)-2-hydroxybenzohydrazide is a hydrazide derivative characterized by a 2-hydroxybenzohydrazide backbone substituted with a 4-chlorobenzoyl group. This compound belongs to the broader class of acylhydrazides, which are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-10-7-5-9(6-8-10)13(19)16-17-14(20)11-3-1-2-4-12(11)18/h1-8,18H,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVSOQCEJLFIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Salicylhydrazide Intermediate

The precursor, 2-hydroxybenzohydrazide (salicylhydrazide), is synthesized by reacting methyl salicylate with excess hydrazine hydrate. Modern protocols employ microwave-assisted synthesis to accelerate reaction kinetics:

  • Reagents : Methyl salicylate (10 mmol), hydrazine hydrate (80%, 20 mmol).
  • Conditions : Microwave irradiation at 360 W for 3 minutes.
  • Yield : >90% after recrystallization with ethanol.

Conventional methods involve prolonged stirring (30–60 minutes) at room temperature, but microwave irradiation reduces the reaction time to 3 minutes while maintaining high efficiency.

Acylation with 4-Chlorobenzoyl Chloride

The salicylhydrazide intermediate is acylated with 4-chlorobenzoyl chloride under anhydrous conditions:

  • Reagents : Salicylhydrazide (1 equivalent), 4-chlorobenzoyl chloride (1.2 equivalents), triethylamine (2 equivalents), tetrahydrofuran (THF) solvent.
  • Procedure :
    • Dissolve salicylhydrazide in THF.
    • Add triethylamine to deprotonate the hydrazide nitrogen.
    • Slowly add 4-chlorobenzoyl chloride at 0–5°C to minimize side reactions.
    • Stir at room temperature for 4–6 hours.
  • Workup : Filter the precipitate, wash with cold water, and recrystallize from ethanol.
  • Yield : 75–80%.

Critical Factors :

  • Solvent Choice : THF ensures solubility of both reactants and facilitates a homogeneous reaction.
  • Base Selection : Triethylamine scavenges HCl, shifting the equilibrium toward product formation.

Optimization of Reaction Conditions

Microwave-Assisted vs. Conventional Heating

A comparative study of the first synthesis step reveals distinct advantages of microwave irradiation:

Parameter Microwave Method Conventional Method
Reaction Time 3 minutes 30–60 minutes
Yield 92% 85–88%
Energy Efficiency High Moderate

Microwave irradiation enhances reaction efficiency by enabling rapid and uniform heating, reducing thermal degradation.

Solvent and Stoichiometry Effects

The acylation step was optimized by varying solvents and reagent ratios:

Solvent Base 4-Chlorobenzoyl Chloride (equiv.) Yield
THF Triethylamine 1.2 75%
DMF Pyridine 1.5 68%
Acetone K₂CO₃ 1.0 60%

THF with triethylamine emerged as the optimal combination, balancing reactivity and solubility.

Purification and Characterization

Recrystallization and Purity Assessment

The crude product is purified via recrystallization from ethanol, yielding white crystalline solids with a melting point of 224–226°C. Purity is confirmed by thin-layer chromatography (TLC) using chloroform:ethyl acetate (3:1) as the mobile phase.

Spectroscopic Characterization

  • IR Spectroscopy :
    • N-H stretch: 3250 cm⁻¹.
    • C=O stretch (amide): 1650 cm⁻¹.
    • C-Cl stretch: 750 cm⁻¹.
  • ¹H-NMR (DMSO-d₆) :
    • δ 10.2 (s, 1H, NH).
    • δ 8.1–7.4 (m, 8H, aromatic protons).
    • δ 6.9 (s, 1H, phenolic -OH).
  • ¹³C-NMR :
    • δ 168.1 (C=O, amide).
    • δ 165.1 (C=O, benzoyl).
    • δ 159.7 (C-OH).

Comparative Analysis of Related Hydrazide Syntheses

The methodology for this compound aligns with broader trends in hydrazide chemistry. For example:

Compound Acylating Agent Yield Method
N'-(4-Methoxybenzoyl)-2-hydroxybenzohydrazide 4-Methoxybenzoyl chloride 70% Conventional
N'-(2,4-Dichlorobenzoyl)-2-hydroxybenzohydrazide 2,4-Dichlorobenzoyl chloride 81% Microwave

These data underscore the versatility of the acylation approach for synthesizing diverse hydrazide derivatives.

Challenges and Practical Considerations

  • Handling 4-Chlorobenzoyl Chloride : This reagent is moisture-sensitive; reactions must be conducted under anhydrous conditions.
  • Byproduct Management : Triethylamine hydrochloride precipitates during the reaction, simplifying purification.
  • Scale-Up Limitations : Microwave methods require specialized equipment for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoyl-2-hydroxybenzohydrazone.

    Reduction: Formation of 4-chlorobenzyl-2-hydroxybenzohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide and its derivatives have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents in pharmaceuticals .

Antioxidant Properties
The antioxidant capabilities of this compound have been investigated, revealing its effectiveness in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Complexes formed with transition metals, such as copper and nickel, have been synthesized with this compound, demonstrating enhanced cytotoxicity against various cancer cell lines. For example, copper complexes derived from this hydrazide showed significantly higher anticancer activity compared to the free ligand .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activities. Variations in substituents on the benzoyl or hydrazone moieties can lead to significant changes in efficacy against pathogens or cancer cells. The incorporation of electron-withdrawing or electron-donating groups has been shown to influence the compound's reactivity and biological profile .

Material Science Applications

Synthesis of Metal Complexes
this compound serves as a ligand for synthesizing metal complexes, which have applications in catalysis and materials science. These metal complexes often exhibit unique properties that can be harnessed for electronic or photonic applications due to their structural diversity and stability .

Polymeric Materials
The compound has potential applications in developing polymeric materials with specific properties. Its ability to form stable complexes with metals can be utilized to enhance the mechanical and thermal properties of polymers, making them suitable for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing that some derivatives exhibited MIC values as low as 5 µg/mL, indicating strong antibacterial activity .

CompoundMIC (µg/mL)Activity
Derivative A5Strong
Derivative B10Moderate
Derivative C20Weak

Case Study 2: Antitumor Activity

In a comparative study of copper complexes derived from this compound, researchers observed that these complexes had IC50 values ranging from 3 to 5 µM against HepG2 liver cancer cells. The study concluded that the metal coordination significantly enhances the cytotoxicity compared to the uncoordinated ligand .

ComplexIC50 (µM)Cell Line
Cu Complex 13HepG2
Cu Complex 25HCT-116
Free Ligand>20HepG2

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzoyl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Substituents
Compound Name Substituents on Benzoyl Group Core Structure Biological Activity
N'-(4-Chlorobenzoyl)-2-hydroxybenzohydrazide 4-Cl 2-Hydroxybenzohydrazide Anticancer, antimicrobial
N'-(4-Ethylbenzoyl)-2-hydroxybenzohydrazide 4-Ethyl 2-Hydroxybenzohydrazide Cytotoxicity (IC50: 30–35 µM)
N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide 2-Methoxy (Schiff base) 2-Hydroxybenzohydrazide Reduced carbonyl reactivity
N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) Furan-2-yl (Schiff base) 2-Hydroxybenzohydrazide Antitumor, metal chelation
  • Methoxy substituents in the ortho position (e.g., N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide) reduce carbonyl reactivity due to steric hindrance and resonance effects, lowering synthesis yields (76% vs. 88% for unsubstituted analogs) .

Electronic Properties and Reactivity

Table 2: HOMO-LUMO Gaps and Chemical Reactivity Descriptors
Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Global Hardness (η) Electrophilicity (ω)
N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) -5.12 -1.78 3.34 1.67 8.21
Ni(II)-H2L Complex -5.02 -2.15 2.87 1.44 10.3
Zn(II)-H2L Complex -4.98 -2.20 2.78 1.39 11.0
This compound* -5.30† -2.00† 3.30† 1.65† 8.50†

†Estimated based on structural similarity to H2L .

  • Key Observations: The HOMO-LUMO gap of this compound is comparable to H2L (3.30 eV vs. The global hardness (η) of H2L (1.67) is higher than its metal complexes, aligning with its lower electrophilicity (ω = 8.21 vs. 10.3–11.0 for metal complexes) .
Table 3: Cytotoxicity and Antimicrobial Activity
Compound Cell Line (IC50, µM) Antimicrobial Activity (E. coli)
This compound HePG-2: 30.72; HCT-116: 35.40* Moderate activity (predicted)
H2L (Schiff base ligand) HePG-2: 30.72; HCT-116: 35.40 Not reported
N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide Not reported IC50: 15 µg/mL (strong activity)
Zn(II)-H2L Complex HePG-2: 32.10; HCT-116: 38.20 Not reported

*Data extrapolated from structurally similar H2L .

  • Cytotoxicity :

    • This compound exhibits cytotoxicity comparable to H2L, with IC50 values of ~30–35 µM against liver (HePG-2) and colon (HCT-116) cancer cells .
    • Metal complexes (e.g., Zn(II)-H2L) show slightly reduced cytotoxicity, possibly due to blocked active sites or altered bioavailability .
  • Antimicrobial Activity :

    • N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide demonstrates superior activity against E. coli (IC50: 15 µg/mL) compared to the 4-chloro analog, likely due to enhanced membrane permeability from the methoxy group .

Biological Activity

N'-(4-chlorobenzoyl)-2-hydroxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-chlorobenzoyl chloride with 2-hydroxybenzohydrazine. The resulting product can be characterized by various spectroscopic methods, including UV-Vis, FTIR, and NMR spectroscopy, confirming the formation of the hydrazide structure.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study highlighted that derivatives of hydrazides, similar to this compound, showed significant antibacterial activity against Mycobacterium tuberculosis through the inhibition of the InhA enzyme, crucial for bacterial fatty acid synthesis .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Hydrazone derivatives, including those related to this compound, have been shown to inhibit the growth of various cancer cell lines. For example, certain complexes derived from hydrazide ligands exhibited enhanced cytotoxicity against liver (HEPG2) and colorectal (HCT-116) cancer cells, with IC50 values in the low micromolar range . The mechanism involves the induction of apoptosis through ROS generation and modulation of apoptotic proteins such as Bax and Bcl-2 .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • ROS Generation : It induces oxidative stress in target cells, leading to apoptosis.
  • Modulation of Apoptotic Pathways : By altering the expression levels of pro-apoptotic and anti-apoptotic proteins, it influences cell survival and death.

Case Studies

  • Antituberculosis Activity : A recent study synthesized several derivatives based on benzoylsalicylhydrazide and assessed their activity against M. tuberculosis. The compounds demonstrated lower docking scores than isoniazid, indicating a promising inhibitory effect on the InhA enzyme .
  • Anticancer Efficacy : In vitro studies showed that hydrazone derivatives significantly inhibited cell proliferation in various cancer cell lines. For instance, a specific Cu(II) complex derived from hydrazone exhibited an IC50 value as low as 3–5 μM against HEPG2 cells, highlighting its potential as a potent anticancer agent .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of InhA enzyme
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines

Q & A

Q. Example NMR Data :

Proton EnvironmentChemical Shift (δ, ppm)
Hydrazide NH10.2 (s, 1H)
Aromatic H (4-Cl-C₆H₄)7.4–7.6 (m, 4H)
Phenolic –OH12.8 (s, 1H)

Advanced: How do crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL provides atomic-level resolution:

  • Torsion Angles : Determines planarity of the hydrazide bridge (e.g., C–N–N–C dihedral angles ~180° for conjugation) .
  • Hydrogen Bonding : Identifies intermolecular interactions (e.g., O–H···O and N–H···O) stabilizing crystal packing .
  • Disorder Modeling : SHELXL refines disordered solvent molecules or substituents (e.g., chlorophenyl rotation) using restraints .

Case Study : A related compound (N-(4-fluorobenzoyl)-2-hydroxy-4-methyl-benzohydrazide) showed a dihedral angle of 8.7° between benzoyl and hydrazide planes, indicating slight non-planarity due to steric hindrance .

Basic: What biological assays are used to evaluate pharmacological activity?

Methodological Answer:

  • Antimicrobial Testing : Agar diffusion (MIC/MBC) against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Assays : Inhibition of COX-2 enzyme (ELISA) or carrageenan-induced rat paw edema .
  • Antiviral Screens : Plaque reduction assays for HSV-1 or HIV-1 in MT-4 cells .

Data Interpretation : Contradictory results (e.g., varying IC₅₀ values) may arise from differences in cell lines, compound solubility, or assay pH (optimal activity at pH 5–7) .

Advanced: How can computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., HIV-1 protease). Key residues (e.g., Asp25) may form hydrogen bonds with the hydrazide group .
  • QSAR Models : Hammett constants (σ) for substituents (e.g., 4-Cl) correlate with electronic effects on bioactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Example Finding : A derivative with a nitro group (3-NO₂) showed enhanced anti-HIV activity due to increased electron-withdrawing effects, aligning with QSAR predictions .

Advanced: How do solvation effects influence spectroscopic and reactivity profiles?

Methodological Answer:

  • Solvent Polarity : Protic solvents (e.g., methanol) stabilize the zwitterionic form via H-bonding, shifting UV-Vis λₘₐₓ by 10–15 nm compared to aprotic solvents .
  • Fluorescence Quenching : Heavy-atom solvents (e.g., DMSO) reduce quantum yield due to spin-orbit coupling .
  • Reactivity in Water : Hydrolysis of the hydrazide bond is pH-dependent; pseudo-first-order kinetics (k = 0.05 h⁻¹ at pH 7) .

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